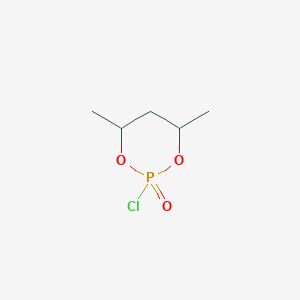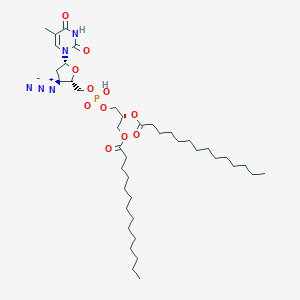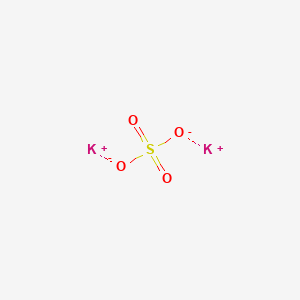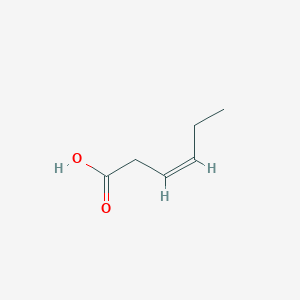
2,4-Dimethylthiazole-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic carbaldehydes has been reported in the literature. For instance, a method for synthesizing 2-quinoxalinyl carbaldehyde dimethyl acetals involves a K(2)S(2)O(8)-mediated cross-coupling of quinoxalines with methanol, which can then be converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Similarly, the synthesis of 1,2,3-thiadiazole-5-carbaldehydes is achieved by monobromination of 5-methyl derivatives, followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . These methods highlight the potential pathways that could be adapted for synthesizing 2,4-Dimethylthiazole-5-carbaldehyde by considering the structural similarities.
Molecular Structure Analysis
The molecular structure of carbaldehydes derived from heterocycles like oxadiazoles and thiadiazoles suggests that these compounds can exhibit unique behaviors such as stabilization in the hydrated form, as seen in the case of aryl-1,2,4-oxadiazolecarbaldehydes . This could imply that 2,4-Dimethylthiazole-5-carbaldehyde may also have specific structural characteristics affecting its stability and reactivity.
Chemical Reactions Analysis
The chemical reactions involving carbaldehydes are diverse. For example, the 2-amino-1H-imidazol-4-carbaldehyde derivatives are used as building blocks for synthesizing various 2-aminoimidazole alkaloids . This demonstrates the reactivity of such compounds in forming more complex structures, which could be relevant when considering the reactivity of 2,4-Dimethylthiazole-5-carbaldehyde in synthetic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,4-Dimethylthiazole-5-carbaldehyde are not directly discussed, the properties of similar compounds can be inferred. The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, involves several steps with an overall yield of 40%, indicating that such syntheses can be challenging and may require optimization for better yields . The physical properties such as solubility, melting point, and boiling point would depend on the functional groups present in the molecule and their interactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylthiazole-5-carboxylic acid :
- It is a highly functionalized and biased thiazole used for drug discovery .
- It is used as a heterocyclic building block to specifically modify lead compounds .
- It is a white to light yellow crystalline solid .
- It has a molecular weight of 157.19 .
- It has a melting point of 232-238 °C .
- It is soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml) .
-
Thiazoles in Biological Activities :
- Thiazoles, the class of compounds to which “2,4-Dimethylthiazole-5-carbaldehyde” belongs, have been found to have diverse biological activities .
- They have been used in the development of drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
- Thiazoles are also found in Vitamin B1 (thiamine), which plays a crucial role in the synthesis of neurotransmitters such as acetylcholine .
-
Synthesis of Anticancer Agents : This compound is used to synthesize tetrasubstituted ethylenediamine-based derivatives, which act as potent anticancer hFTase inhibitors . These inhibitors can block the function of the enzyme farnesyltransferase, which is often overactive in cancer cells, leading to their uncontrolled growth .
-
Preparation of Gonadotropin-Releasing Hormone Antagonists : “2,4-Dimethylthiazole-5-carbaldehyde” is also used to prepare piperazinyl benzimidazoles, which act as antagonists of the gonadotropin-releasing hormone receptor . These antagonists can be used in the treatment of hormone-dependent diseases, such as prostate cancer and endometriosis .
Eigenschaften
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHWXDLKIYXDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379922 | |
| Record name | 2,4-dimethylthiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylthiazole-5-carbaldehyde | |
CAS RN |
95453-54-6 | |
| Record name | 2,4-dimethylthiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)


![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)

